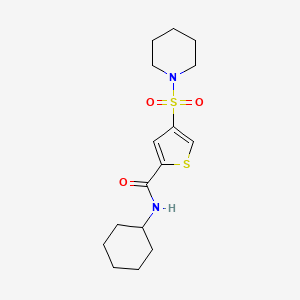

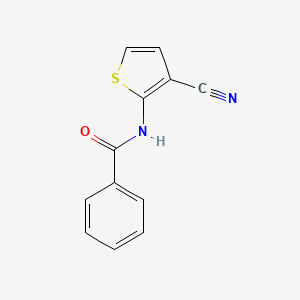

![molecular formula C19H18ClN5O B5552535 N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine-3-carboxamide derivatives involves multi-step reactions starting from monobromo and dibromo substituted 2-amino-γ-picoline, reacting with ethyl 2-chloroacetoacetate, followed by hydrolysis, and finally treatment with substituted amines to achieve the desired product. These compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and mass spectra, indicating a comprehensive approach to understanding their chemical makeup (Jadhav et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically performed using a variety of spectroscopic techniques. For instance, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2',1':4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates involves the investigation of tautomerism using NMR spectroscopy, revealing the presence of dynamic equilibrium in these molecules (Dolzhenko et al., 2006).

Chemical Reactions and Properties

Chemical reactions and properties of these compounds are diverse, with many showing promising biological activities. For example, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated significant antituberculosis activity, highlighting their potential as therapeutic agents (Moraski et al., 2011).

Physical Properties Analysis

The physical properties of these molecules, such as solubility, melting point, and stability, are crucial for their potential application in drug formulation and other areas. However, specific details on the physical properties of N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide were not directly available in the searched literature.

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interactions with biological targets, are essential for understanding the potential applications of these compounds. The literature reveals various imidazo[1,2-a]pyridine and benzimidazole derivatives with considerable antimycobacterial activity and safety indices, suggesting a promising foundation for further drug development (Lv et al., 2017).

科学的研究の応用

Antimycobacterial Activity

The synthesis and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives, including N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide, have shown significant antimycobacterial activity. These compounds have been designed based on the structure of IMB-1402, discovered to possess potent scaffolds against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. Some derivatives demonstrated considerable activity with minimum inhibitory concentrations (MICs) ranging from 0.041 to 2.64 μM, indicating their potential as new drug leads in the fight against tuberculosis (Lv et al., 2017)(Kai Lv et al., 2017).

Extended Drug-Resistant Tuberculosis Treatment

Another study introduced imidazo[1,2-a]pyridine-3-carboxamides with significant activity against multi- and extensive drug-resistant tuberculosis strains. The synthesis of these compounds led to the identification of drug-like molecules with excellent selective potency against these challenging forms of TB, alongside encouraging pharmacokinetic properties. This highlights the compound's role in addressing the urgent need for new therapies to combat more resilient TB strains (Moraski et al., 2011)(Garrett C. Moraski et al., 2011).

Novel Antituberculosis Agents

Further research into substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives revealed moderate to good antituberculosis activity. This includes the development of compounds through multi-step reactions involving the reaction of monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, among other steps. The preliminary results showed that most of the synthesized compounds demonstrated moderate to good antituberculosis activity against Mycobacterium tuberculosis (H37 RV strain), highlighting their potential as novel antituberculosis agents (Jadhav et al., 2016)(Bhagwat Jadhav et al., 2016).

特性

IUPAC Name |

N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O/c1-12-3-6-18-23-16(11-25(18)10-12)19(26)24(2)8-7-17-21-14-5-4-13(20)9-15(14)22-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIISGDPJBVXBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N(C)CCC3=NC4=C(N3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

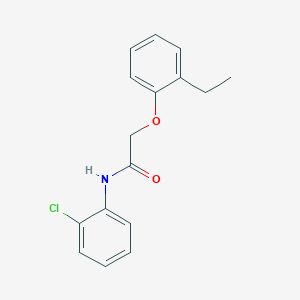

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

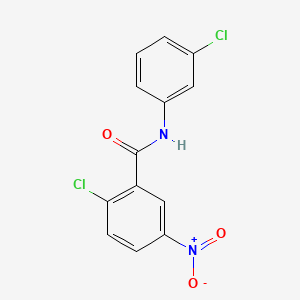

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

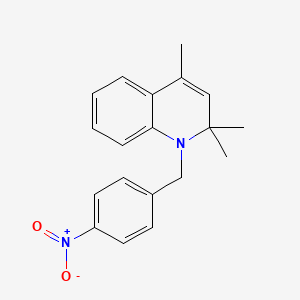

![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)